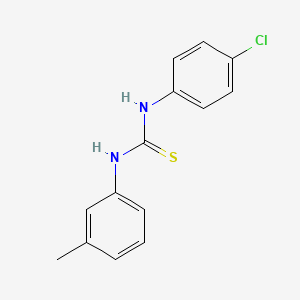![molecular formula C17H18ClN3O2 B5823519 N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide](/img/structure/B5823519.png)
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPD belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide acts by modulating the activity of glutamate receptors, which are involved in various physiological processes such as learning and memory. This compound has been found to activate group I metabotropic glutamate receptors (mGluRs), which leads to the activation of intracellular signaling pathways. This activation of mGluRs has been found to have neuroprotective effects and has been studied for its potential use in treating neurological disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been found to inhibit the growth of various cancer cell lines and has been studied for its potential use in cancer therapy. In addition, this compound has been found to have anti-viral and anti-bacterial activities.
実験室実験の利点と制限
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. This compound has been extensively studied, and its mechanism of action is well-understood. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, this compound can be unstable in certain conditions, which can affect its activity.
将来の方向性
There are several future directions for research on N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide. One area of research is the development of this compound derivatives with improved solubility and stability. Another area of research is the study of this compound in combination with other drugs for the treatment of neurological disorders and cancer. Furthermore, the potential use of this compound in treating viral and bacterial infections warrants further investigation. Overall, this compound has significant potential for therapeutic applications, and further research in this area is warranted.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in treating neurological disorders, cancer, and viral and bacterial infections. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, and further investigation in this area is warranted.
合成法
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide can be synthesized by reacting 4-chloro-2-methylpyrimidine with acetylacetone in the presence of potassium carbonate. The resulting compound is then reacted with 2-methylpropionyl chloride to obtain this compound. The synthesis of this compound has been reported in the literature, and the compound has been synthesized using various methods.
科学的研究の応用
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. This compound has also been found to modulate the activity of glutamate receptors and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-9(2)17(23)21-16-14(11(4)22)10(3)19-15(20-16)12-5-7-13(18)8-6-12/h5-9H,1-4H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNLTIUOWACTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)NC(=O)C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)

![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)

![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)


![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
![N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)

